An In-depth Technical Guide to N-Boc-N-methylethylenediamine: Properties, Synthesis, and Applications
An In-depth Technical Guide to N-Boc-N-methylethylenediamine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-Boc-N-methylethylenediamine. This versatile building block is of significant interest in medicinal chemistry and materials science due to its unique structural and reactivity characteristics.
Core Chemical Properties
N-Boc-N-methylethylenediamine, systematically named tert-butyl (2-aminoethyl)(methyl)carbamate, is a mono-protected diamine. The presence of the tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms imparts differential reactivity to the two amine functionalities, making it a valuable tool in multi-step organic synthesis.[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of N-Boc-N-methylethylenediamine is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₈N₂O₂ | [2] |
| Molecular Weight | 174.24 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Density | 0.975 g/mL at 20 °C | |
| Boiling Point | 79 °C at 0.4 mmHg | [3] |
| Refractive Index | n20/D 1.447 | |
| Solubility | Slightly soluble in chloroform (B151607) and methanol. | [4] |
| CAS Number | 121492-06-6 | [5] |
Spectroscopic Data
While specific spectra are not provided here, characterization of N-Boc-N-methylethylenediamine is typically achieved using standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. For instance, in one synthesis, the product was confirmed by electrospray ionization mass spectrometry (ESIMS) showing a molecular ion peak (m/z) of 175 (M+H)⁺.[3]
Synthesis and Reactivity
The strategic placement of the Boc group is central to the utility of N-Boc-N-methylethylenediamine, allowing for selective functionalization of the free primary amine.[1]
Synthetic Protocol
The most common method for the synthesis of N-Boc-N-methylethylenediamine involves the selective protection of N-methylethylenediamine with di-tert-butyl dicarbonate (B1257347) (Boc₂O).[3]
Experimental Protocol: Synthesis of N-Boc-N-methylethylenediamine [3]
-
Materials:
-
N-methylethylenediamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (B128534) (TEA)
-
Celite
-
Ethyl acetate (B1210297)
-
-
Procedure:
-
Dissolve N-methylethylenediamine (1.0 eq) in acetonitrile and cool the solution to -30 °C.
-
Add triethylamine (0.4 eq) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (0.33 eq) in acetonitrile dropwise.
-
Allow the reaction mixture to stir at room temperature for 2 hours.
-
Remove the insoluble material by filtration through Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
The final product is typically obtained as a yellow oil.
-
Chemical Reactivity and Synthetic Utility
The key to the synthetic utility of N-Boc-N-methylethylenediamine lies in the differential reactivity of its two nitrogen atoms. The primary amine is a potent nucleophile, readily reacting with electrophiles. In contrast, the Boc-protected secondary amine is significantly less nucleophilic due to the electron-withdrawing nature of the carbamate (B1207046) group.[1] This allows for a stepwise functionalization strategy, as depicted in the following workflow:
Applications in Research and Development
N-Boc-N-methylethylenediamine is a versatile building block with applications in several areas of chemical and pharmaceutical research.[6]
Peptide Synthesis
This compound is utilized in solid-phase peptide synthesis (SPPS) to introduce a flexible linker or to modify the peptide backbone.[6] The primary amine can be coupled to a resin-bound peptide, and after subsequent chain elongation, the Boc group can be removed to allow for further modification at the secondary amine.
Experimental Protocol: Incorporation of N-Boc-N-methylethylenediamine into a Peptide Chain (General Procedure)
-
Materials:
-
Resin-bound peptide with a free carboxylic acid terminus
-
N-Boc-N-methylethylenediamine
-
Coupling agents (e.g., HBTU, HOBt)
-
Base (e.g., DIEA)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid)
-
-
Procedure:
-
Swell the resin-bound peptide in DMF.
-
In a separate vessel, pre-activate the carboxylic acid of the peptide using a coupling agent and a base in DMF.
-
Add N-Boc-N-methylethylenediamine to the activated peptide-resin and allow the coupling reaction to proceed.
-
Wash the resin thoroughly with DMF and DCM.
-
To remove the Boc protecting group, treat the resin with a solution of TFA in DCM.
-
Wash the resin with DCM and neutralize with a base solution (e.g., DIEA in DCM).
-
The newly exposed secondary amine is now available for further coupling or modification.
-
Ligand Synthesis for Catalysis
The diamine structure of N-Boc-N-methylethylenediamine makes it an excellent scaffold for the synthesis of ligands for metal-catalyzed reactions.[6] The ability to selectively functionalize the two nitrogen atoms allows for the creation of a wide variety of chiral and achiral ligands.
Pharmaceutical and Agrochemical Scaffolds
N-Boc-N-methylethylenediamine serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] It has been employed in the synthesis of analogs of the antibiotic Linezolid and other biologically active molecules.[1] The N-methylethylenediamine moiety can be crucial for modulating the pharmacological properties of drug candidates.[1]
The following diagram illustrates a logical workflow for the utilization of N-Boc-N-methylethylenediamine in a multi-step synthesis project.
Safety and Handling
N-Boc-N-methylethylenediamine is a corrosive substance that can cause severe skin burns and eye damage. It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood. Store the compound in a tightly sealed container in a cool, dry place. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
N-Boc-N-methylethylenediamine is a valuable and versatile reagent in modern organic synthesis. Its differential reactivity, enabled by the Boc protecting group, allows for the controlled and stepwise construction of complex molecules. Its applications in peptide synthesis, catalysis, and as a scaffold for bioactive compounds underscore its importance for researchers in both academic and industrial settings. Careful handling and adherence to safety protocols are essential when working with this compound.
References
- 1. N-Boc-N-methylethylenediamine | 121492-06-6 | Benchchem [benchchem.com]
- 2. N-Boc-N-methylethylenediamine | C8H18N2O2 | CID 2756424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Boc-N-methylethylenediamine | 121492-06-6 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CAS 121492-06-6 | N-Boc-N-methylethylenediamine - Synblock [synblock.com]
- 6. chemimpex.com [chemimpex.com]
